molecular formula C13H15ClN4S B2588948 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone CAS No. 477854-44-7

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

Cat. No. B2588948
M. Wt: 294.8
InChI Key: VXHDIPBISFRJKK-CXUHLZMHSA-N
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Description

Thiazoles, which are similar to the compound you mentioned, are a type of heterocyclic organic compound. They have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary widely depending on the specific compound and conditions. For example, one-electron oxidation of certain compounds followed by disproportionation reaction can afford unstable products .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, has been explored. The chemical structures of these compounds were confirmed through IR, 1H- and 13C-NMR data, and elemental analysis. This research can be pivotal for developing new compounds with potential applications in various scientific fields (Bekircan & Bektaş, 2008).

Structural and Molecular Studies

Detailed structural and molecular studies have been conducted on hydrazone derivatives and their reactions with arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes. The research delves into the molecular and supramolecular structures of these compounds, elucidating their potential for biological activities, as well as understanding their hydrogen bonding and π-π stacking interactions (Kumara et al., 2016).

Biological Activities

Antitubercular and Antioxidant Activities

The synthesis and biological activities of new (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives have been studied. These compounds, derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones, exhibited significant antitubercular activity against Mycobacterium tuberculosis. However, their antioxidant activity against free radicals was relatively poor, indicating a specific biological action of these compounds (Prathap et al., 2014).

Antifungal Activities

Research on imidazole-derived thiosemicarbazones and hydrazones has shed light on their antifungal activities, particularly against crop-related fungi. Certain compounds demonstrated high activity against specific fungi strains, offering insights into the development of antifungal agents (Reis et al., 2013).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of certain hydrazones have been investigated, with findings indicating their effectiveness against specific microbial strains. The study provides a foundation for further exploration into the medicinal and therapeutic potentials of these compounds (Umesha et al., 2009).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore new thiazole derivatives and their potential applications in medicine and other fields.

properties

IUPAC Name

4-chloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHDIPBISFRJKK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

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